molecular formula C19H16ClN3O4 B2453998 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide CAS No. 898411-01-3

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide

Cat. No.: B2453998
CAS No.: 898411-01-3
M. Wt: 385.8
InChI Key: CVDJFYZWFCQATA-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide" is an intricate organic molecule with potential applications in various scientific fields. Its complex structure consists of a chlorinated benzamide group linked to a substituted tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. The starting materials often include a suitably protected quinoline derivative and a chlorinated benzamide precursor. The synthetic process may involve:

  • Nitration: Introducing the nitro group to the aromatic ring.

  • Amidation: Forming the amide bond through a coupling reaction.

  • Cyclization: Generating the tetrahydroquinoline core.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for high yield and purity, potentially involving more efficient catalysts and streamlined reaction conditions to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo several types of chemical reactions:

  • Oxidation and Reduction: The nitro group may be reduced to an amine, and the tetrahydroquinoline ring could be oxidized.

  • Substitution Reactions: The chlorine atom on the benzene ring can participate in nucleophilic substitution.

Common Reagents and Conditions

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Oxidation: Using agents like potassium permanganate or chromic acid.

  • Substitution: Using nucleophiles such as thiols or amines.

Major Products

The major products of these reactions depend on the specific conditions but may include derivatives with modified substituents, impacting the compound's physical and chemical properties.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound can act as an intermediate in the synthesis of more complex molecules or as a ligand in catalysis.

Biology

The compound may have applications in the study of enzyme inhibition due to its structural complexity, potentially serving as a probe in biochemical assays.

Medicine

In medicinal chemistry, it could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the chemical industry, derivatives of this compound might be used in the development of new materials or as specialty chemicals in various formulations.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is likely related to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact mechanism would depend on the specific cellular context and target proteins involved.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, this molecule's distinct chlorinated benzamide and tetrahydroquinoline structure might confer unique binding properties or reactivity patterns.

List of Similar Compounds

  • 4-chloro-3-nitrobenzamide: A simpler analogue lacking the quinoline moiety.

  • N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Missing the nitro and chloro substituents.

  • 2,4-dichloro-3-nitrobenzamide: Differing in the position and number of chloro groups.

Hope that helps! Would love to know what research project you're diving into with this compound.

Properties

IUPAC Name

4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)19(10)25)21-18(24)12-4-5-15(20)16(8-12)23(26)27/h4-5,7-10H,2-3,6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJFYZWFCQATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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